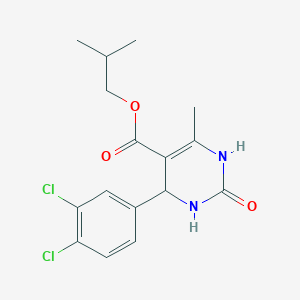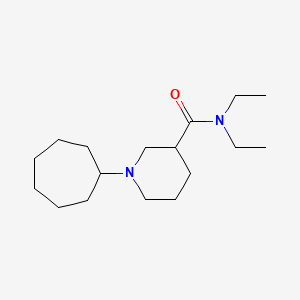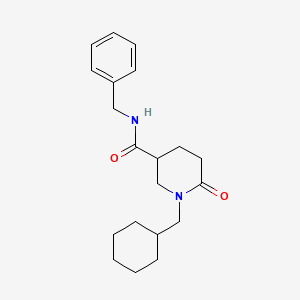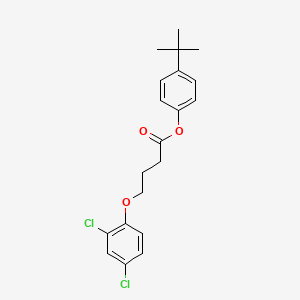![molecular formula C18H18Cl3NO4 B4923350 N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide](/img/structure/B4923350.png)
N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide, also known as BTB-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BTB-1 belongs to a class of compounds known as benzamides, which have been shown to possess a range of biological activities.
Mécanisme D'action
N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide exerts its biological effects by modulating the activity of several cellular signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide in lab experiments. It has been shown to be cytotoxic at high concentrations, which may limit its use in certain experiments. In addition, the effects of N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide may vary depending on the cell type or tissue being studied.
Orientations Futures
There are several future directions for the study of N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide. One area of interest is the development of N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide derivatives with improved efficacy and reduced toxicity. Another area of interest is the investigation of the effects of N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide in animal models of neurodegenerative diseases. In addition, the development of novel drug delivery systems for N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide may enhance its therapeutic potential. Finally, the investigation of the effects of N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide in combination with other drugs may provide new insights into its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action is well understood, and it has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer properties. While there are limitations to the use of N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide in lab experiments, its potential therapeutic applications make it an area of ongoing research interest.
Méthodes De Synthèse
The synthesis of N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide involves several steps, including the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(benzyloxy)trichloroacetamide to form the desired product. The synthesis of N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide has been optimized to provide high yields and purity.
Applications De Recherche Scientifique
N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer properties. N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-(2,2,2-trichloro-1-phenylmethoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3NO4/c1-24-14-9-8-13(10-15(14)25-2)16(23)22-17(18(19,20)21)26-11-12-6-4-3-5-7-12/h3-10,17H,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOFZINFPPXCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)OCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Benzyloxy-2,2,2-trichloro-ethyl)-3,4-dimethoxy-benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-bromo-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4923287.png)
![1-(2,3-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4923289.png)

![1-(4-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4923299.png)

![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B4923312.png)
![4-{[2-(methylthio)-5-pyrimidinyl]carbonyl}morpholine](/img/structure/B4923314.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B4923324.png)

![(2E)-N-{[7-(1-benzofuran-2-ylcarbonyl)-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B4923349.png)

![(3,4-dimethoxybenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride](/img/structure/B4923367.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B4923386.png)